1-[1,1'-Biphenyl]-4-yl-3-[4-(4-methoxyphenyl)piperazino]-1-propanone
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Overview
Description
1-[1,1’-Biphenyl]-4-yl-3-[4-(4-methoxyphenyl)piperazino]-1-propanone is a complex organic compound that features a biphenyl group and a piperazine moiety
Scientific Research Applications
1-[1,1’-Biphenyl]-4-yl-3-[4-(4-methoxyphenyl)piperazino]-1-propanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Preparation Methods
The synthesis of 1-[1,1’-Biphenyl]-4-yl-3-[4-(4-methoxyphenyl)piperazino]-1-propanone typically involves multiple steps, including the formation of the biphenyl and piperazine components, followed by their coupling. One common synthetic route involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
1-[1,1’-Biphenyl]-4-yl-3-[4-(4-methoxyphenyl)piperazino]-1-propanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can replace hydrogen atoms, forming new substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts such as palladium on carbon and sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-[4-(4-methoxyphenyl)piperazino]-1-propanone involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity and leading to various pharmacological effects . The biphenyl group may contribute to the compound’s ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
1-[1,1’-Biphenyl]-4-yl-3-[4-(4-methoxyphenyl)piperazino]-1-propanone can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)piperazine: This compound shares the piperazine moiety and is used in similar applications, but lacks the biphenyl group, making it less versatile in certain reactions.
1-(4-Chlorophenyl)piperazine: Another related compound with a different substituent on the piperazine ring, which can lead to different biological activities and chemical reactivity.
The uniqueness of 1-[1,1’-Biphenyl]-4-yl-3-[4-(4-methoxyphenyl)piperazino]-1-propanone lies in its combined structural features, which provide a balance of hydrophobic and hydrophilic properties, enhancing its potential for diverse applications.
Properties
IUPAC Name |
3-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(4-phenylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2/c1-30-25-13-11-24(12-14-25)28-19-17-27(18-20-28)16-15-26(29)23-9-7-22(8-10-23)21-5-3-2-4-6-21/h2-14H,15-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDNUQVSIQUUDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477328-91-9 |
Source
|
Record name | 1-(1,1'-BIPHENYL)-4-YL-3-(4-(4-METHOXYPHENYL)-1-PIPERAZINYL)-1-PROPANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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